molecular formula C16H23N3OS B412851 N,N-Dimethyl-6-[2-(1-piperidinyl)ethoxy]-1,3-benzothiazol-2-amine CAS No. 312727-41-6

N,N-Dimethyl-6-[2-(1-piperidinyl)ethoxy]-1,3-benzothiazol-2-amine

Cat. No.: B412851
CAS No.: 312727-41-6
M. Wt: 305.4g/mol
InChI Key: AEJVCCNCKQDWCR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of N,N-Dimethyl-6-[2-(1-piperidinyl)ethoxy]-1,3-benzothiazol-2-amine typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity .

Chemical Reactions Analysis

N,N-Dimethyl-6-[2-(1-piperidinyl)ethoxy]-1,3-benzothiazol-2-amine: undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups attached to the benzothiazole ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and benzothiazole moieties.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N,N-Dimethyl-6-[2-(1-piperidinyl)ethoxy]-1,3-benzothiazol-2-amine involves the inhibition of the JAK family of non-receptor tyrosine protein kinases. By inhibiting these kinases, the compound interferes with the JAK/STAT signaling pathway, which is crucial for the regulation of gene expression in response to cytokines and growth factors . This inhibition can lead to reduced inflammation and modulation of immune responses .

Comparison with Similar Compounds

N,N-Dimethyl-6-[2-(1-piperidinyl)ethoxy]-1,3-benzothiazol-2-amine: can be compared with other JAK inhibitors such as tofacitinib, ruxolitinib, and baricitinib. While these compounds share a similar mechanism of action, This compound may offer unique advantages in terms of selectivity, potency, and pharmacokinetic properties .

Similar Compounds

  • Tofacitinib
  • Ruxolitinib
  • Baricitinib

These compounds are also JAK inhibitors but differ in their chemical structure and specific applications .

Properties

CAS No.

312727-41-6

Molecular Formula

C16H23N3OS

Molecular Weight

305.4g/mol

IUPAC Name

N,N-dimethyl-6-(2-piperidin-1-ylethoxy)-1,3-benzothiazol-2-amine

InChI

InChI=1S/C16H23N3OS/c1-18(2)16-17-14-7-6-13(12-15(14)21-16)20-11-10-19-8-4-3-5-9-19/h6-7,12H,3-5,8-11H2,1-2H3

InChI Key

AEJVCCNCKQDWCR-UHFFFAOYSA-N

SMILES

CN(C)C1=NC2=C(S1)C=C(C=C2)OCCN3CCCCC3

Canonical SMILES

CN(C)C1=NC2=C(S1)C=C(C=C2)OCCN3CCCCC3

Origin of Product

United States

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